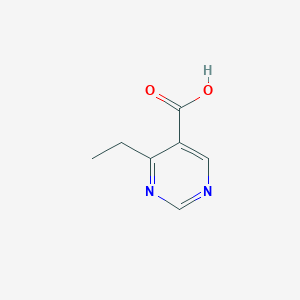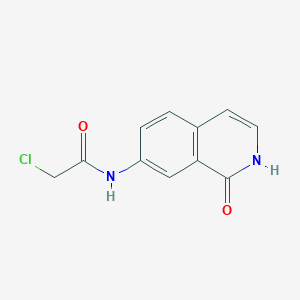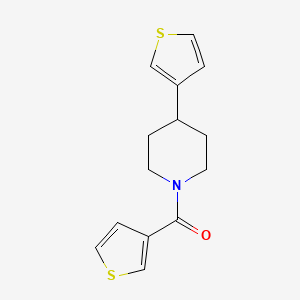
Thiophen-3-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
A series of novel thiophene containing 1,3-diarylpyrazole derivatives were synthesized and the structures were determined by IR, 1 H-NMR, and HRMS analysis . The synthesized compounds demonstrated good drug-likeness values .Molecular Structure Analysis
The molecular formula of “Thiophen-3-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone” is C14H15NOS2. Its molecular weight is 277.4.Chemical Reactions Analysis
The anticancer activity of the title compounds against MCF7, MDA-MB-231, HeLa, Raji, and HL60 human cancer cells growth were investigated by MTT assay . Raji and HL60 cells exhibited more sensitivity to synthesized compounds .Physical And Chemical Properties Analysis
The physicochemical properties of the synthesized compounds were evaluated in silico, and it was found that all compounds should present good passive oral absorption .Aplicaciones Científicas De Investigación
Enzyme Inhibitory Activities
Thiophen-based compounds, including derivatives structurally related to Thiophen-3-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone, have been extensively researched for their enzyme inhibitory activities. One study demonstrates the design and evaluation of thiophene-based heterocyclic compounds for their in vitro enzyme inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). The results indicated significant inhibitory activities and potential for further structural modifications and pharmacological studies (Cetin, Türkan, Bursal, & Murahari, 2021).
Crystal Structure and Synthesis
Another aspect of research on thiophen-based compounds focuses on their crystal structure and synthesis process. The crystal structure of specific thiophen derivatives has been reported, providing insights into their potential applications in material science and pharmaceuticals. These studies reveal the diverse biological activities and applications in thin-film transistors, organic field-effect transistors, and solar cells among other uses (Nagaraju et al., 2018).
Anticancer Activity
This compound and its derivatives have also been explored for their anticancer activity. A series of novel thiophene-containing compounds were synthesized and their anticancer activity against various human cancer cell lines was investigated, showing promising results. This highlights the potential of thiophen-based compounds in the development of new anticancer drugs (Inceler, Yılmaz, & Baytas, 2013).
Molecular Docking and Drug Design
Research into thiophen-based compounds extends to molecular docking and drug design, with studies demonstrating the antibacterial activity of synthesized compounds through molecular docking analysis. These findings support the role of thiophen derivatives in the development of new antibacterial agents (Shahana & Yardily, 2020).
Electrocromic Materials
The synthesis and characterization of electrochromic materials consisting of carbazole and phenyl-methanone units, including thiophene derivatives, indicate their potential in electrochromic devices due to reasonable optical contrast and fast switching times. This research opens pathways for the development of novel electrochromic materials and devices (Hu, Zhang, Lv, Ouyang, Fu, & Zhang, 2013).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Thiophen-3-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone is a compound with potential anticancer activity . The primary targets of this compound are cancer cells, specifically Raji and HL60 human cancer cells . These cells have shown more sensitivity to the compound compared to other cancer cells .
Mode of Action
This compound interacts with its targets, the Raji and HL60 cancer cells, by inhibiting their growth . The compound exerts its action by binding to specific receptors on the cancer cells, leading to changes in the cells that result in growth inhibition .
Biochemical Pathways
It is known that the compound’s action leads to the inhibition of cancer cell growth, suggesting that it may interfere with the pathways involved in cell proliferation .
Pharmacokinetics
In silico evaluations suggest that the compound should present good passive oral absorption . This implies that the compound could be bioavailable and reach its target cells when administered orally .
Result of Action
The result of the action of this compound is the inhibition of growth in Raji and HL60 cancer cells . This suggests that the compound could have potential therapeutic effects in the treatment of cancers that involve these cells .
Análisis Bioquímico
Biochemical Properties
Thiophen-3-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone has been found to interact with various enzymes and proteins, exerting its effects through these interactions
Cellular Effects
In cellular studies, this compound has shown to have a significant impact on Raji and HL60 cancer cells, exhibiting a high growth inhibitory effect . It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
thiophen-3-yl-(4-thiophen-3-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS2/c16-14(13-4-8-18-10-13)15-5-1-11(2-6-15)12-3-7-17-9-12/h3-4,7-11H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXCALYUCUYEFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
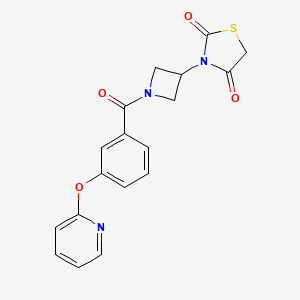
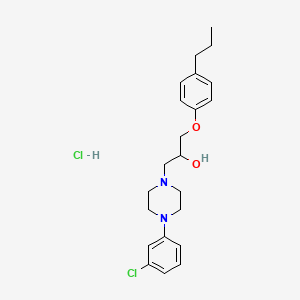
![Methyl 6-ethyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2637332.png)
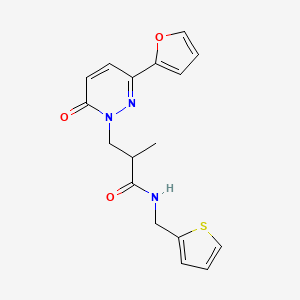
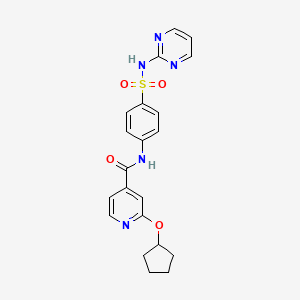
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(4-fluorophenyl)cyclopropyl)methanone](/img/structure/B2637335.png)
![6,8-difluoro-5-(3-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2637338.png)
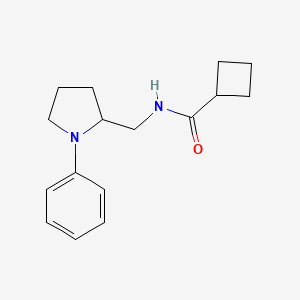
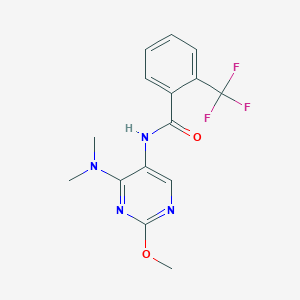
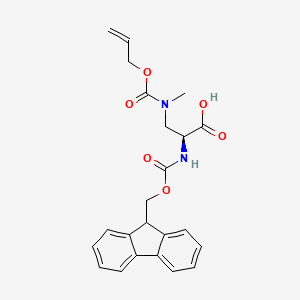
![N-pentyl-1-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B2637347.png)
